3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile
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Overview
Description
3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a heterocyclic compound that features a bromine atom, a pyrrolo[2,3-c]pyridine core, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[2,3-c]pyridine derivatives
- 1H-pyrrolo[3,2-c]pyridine derivatives
Uniqueness
3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and carbonitrile groups make it a versatile intermediate for further functionalization, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C8H4BrN3 |
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Molecular Weight |
222.04 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-12-8-4-11-5(2-10)1-6(7)8/h1,3-4,12H |
InChI Key |
WMSKSAJCJSRXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C1C(=CN2)Br)C#N |
Origin of Product |
United States |
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